5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
Description
This compound features a pentanoic acid backbone substituted with a 4-fluorophenoxyethylamino group at position 5 and a thiophen-2-yl moiety at position 2.
Properties
IUPAC Name |
5-[2-(4-fluorophenoxy)ethylamino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c18-13-3-5-14(6-4-13)23-8-7-19-16(20)10-12(11-17(21)22)15-2-1-9-24-15/h1-6,9,12H,7-8,10-11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWIDIDEJGKSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)NCCOC2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-Fluorophenoxyethylamine: This step involves the reaction of 4-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-fluorophenoxy)ethanol. This intermediate is then converted to 2-(4-fluorophenoxy)ethylamine through a reaction with ammonia.
Coupling with Thiophene Derivative: The 2-(4-fluorophenoxy)ethylamine is then coupled with a thiophene derivative, such as thiophene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Formation of the Pentanoic Acid Derivative:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pentanoic Acid Derivatives
The compound shares core similarities with other pentanoic acid derivatives, differing in substituents and functional groups. Key comparisons include:
Functional Group Analysis
- Fluorine’s electron-withdrawing nature may influence binding interactions in enzyme-active sites .
- Thiophene-containing derivatives often exhibit improved bioavailability compared to purely aliphatic chains .
Critical Insights and Limitations
- Data Gaps: No explicit studies on the target compound’s solubility, stability, or bioactivity were found. Structural inferences rely on analogs with partial similarity.
- Substituent Trade-offs: The fluorophenoxyethyl group may improve target affinity but increase synthetic complexity compared to simpler alkylamino derivatives (e.g., ).
- Thiophene vs. Other Heterocycles : Thiophene’s electron-rich nature may enhance binding compared to oxadiazole or thiadiazole moieties (), though this requires experimental validation.
Biological Activity
5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, synthesis, and comparative analyses with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups, including a thiophene ring and a fluorinated phenoxyethylamine moiety. The synthesis typically involves several steps:
- Formation of 4-Fluorophenoxyethylamine :
- Reaction of 4-fluorophenol with ethylene oxide in the presence of a base to produce 2-(4-fluorophenoxy)ethanol, which is then converted to 2-(4-fluorophenoxy)ethylamine through reaction with ammonia.
- Coupling with Thiophene Derivative :
- This step utilizes coupling reagents like EDCI to form the amide bond between the amine and a thiophene derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, potentially leading to improved pharmacological effects.
Potential Biological Activities
- Antitumor Activity : Similar compounds have demonstrated antitumor properties by inhibiting pathways involved in cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic processes, thus affecting cellular functions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 5-((2-(4-Chlorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid | Chlorine instead of Fluorine | Reduced activity compared to the fluorinated version |
| 5-((2-(4-Methoxyphenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid | Methoxy group instead of Fluorine | Varying activity levels; generally lower than fluorinated analog |
The unique presence of the fluorine atom in this compound contributes to its enhanced metabolic stability and lipophilicity, making it more effective in biological settings compared to its analogs.
Case Studies and Research Findings
Research has indicated that compounds structurally related to this compound exhibit significant biological activities:
- In Vitro Studies :
-
Enzyme Interaction Studies :
- Investigations into enzyme binding revealed that modifications at the phenyl ring significantly influenced binding affinities, suggesting that further optimization could enhance therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
